Cas no 4382-31-4 ((2S,4S)-4-Hydroxypiperidine-2-carboxylic acid)

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative with significant utility in pharmaceutical and organic synthesis. Its stereochemically defined structure, featuring hydroxyl and carboxylic acid functional groups at the 4- and 2-positions, respectively, makes it a valuable building block for the development of bioactive compounds, particularly in peptidomimetics and enzyme inhibitors. The rigid piperidine scaffold enhances conformational stability, while the hydroxyl group provides a handle for further derivatization. This compound is often employed in asymmetric synthesis and medicinal chemistry due to its high purity and well-characterized stereochemistry. Its compatibility with standard coupling reagents further underscores its versatility in complex molecular architectures.
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid structure
4382-31-4 structure
商品名:(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
CAS番号:4382-31-4
MF:C6H11NO3
メガワット:145.15644
CID:929197
PubChem ID:11019002

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
    • MFCD09910306
    • SCHEMBL1512967
    • AG-F-54638
    • AKOS017344971
    • EN300-147788
    • 4382-31-4
    • DTXSID20452022
    • 2-Piperidinecarboxylic acid, 4-hydroxy-, (2S,4S)-
    • trans-4-Hydroxypiperidine-2-carboxylic acid
    • (2s,4s)-4-hydroxypipecolic acid
    • (2S,4S)-4-Hydroxypiperidine-2-carboxylicacid
    • 1622-20-4
    • インチ: InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
    • InChIKey: KRHNXNZBLHHEIU-WHFBIAKZSA-N
    • ほほえんだ: C1CNC(CC1O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 145.07393
  • どういたいしつりょう: 145.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -3
  • トポロジー分子極性表面積: 69.6Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • PSA: 69.56

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-147788-50mg
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid
4382-31-4
50mg
$148.0 2023-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1543286-1g
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid
4382-31-4 98%
1g
¥5527.00 2024-05-13
Enamine
EN300-147788-1.0g
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid
4382-31-4
1g
$0.0 2023-06-06

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid 関連文献

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acidに関する追加情報

Overview of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS No. 4382-31-4)

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS No. 4382-31-4) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxy group and a carboxylic acid moiety, which confer it with diverse biological activities and potential therapeutic applications.

The chiral nature of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid makes it an important building block in the synthesis of various bioactive molecules. The presence of the hydroxy group at the 4-position of the piperidine ring and the carboxylic acid at the 2-position provides multiple functional handles for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Recent studies have highlighted the potential of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid could be a valuable starting point for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.

In addition to its biological activities, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has been explored as a key intermediate in the synthesis of peptide-based therapeutics. The ability to incorporate this compound into peptide sequences can enhance the stability and bioavailability of the resulting peptides, making them more suitable for clinical applications. This is particularly relevant in the development of peptides for treating neurodegenerative disorders and cancer.

The synthetic accessibility of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has also been a focus of recent research. A study published in *Organic Letters* described an efficient and scalable method for synthesizing this compound using enantioselective catalysis. This approach not only improves the yield and purity of the product but also reduces the environmental impact associated with traditional synthetic routes.

From a pharmacological perspective, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has shown promise in modulating various biological pathways. For example, it has been reported to interact with specific G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating cardiovascular diseases and metabolic disorders. The ability to fine-tune the interactions between (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid and GPCRs through chemical modifications opens up new avenues for drug discovery.

Furthermore, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has been investigated for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into their active form within the body through metabolic processes. By designing prodrugs based on (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, researchers aim to improve the pharmacokinetic properties and reduce side effects associated with certain therapeutic agents.

In conclusion, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS No. 4382-31-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimization strategies for this important molecule.

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